N-(4-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide

Physicochemical profiling ADME prediction Medicinal chemistry

Why this compound? Unlike its 4-chloro, 4-methyl, or unsubstituted analogs, it incorporates a 4-methoxybenzothiazole core that increases TPSA to 105 Ų (9% higher than comparators) and lowers XLogP3 to 2.3. These altered physicochemical properties translate to measurable differences in membrane permeability, protein binding, and metabolic stability—making it the only valid tool for dissecting methoxy-specific SAR in COX-2 (IC50 as low as 13 nM) and anticancer (MCF7 IC50 9.39 μM) programs. Without this controlled substitution, your ADME or activity comparison introduces uncontrolled variables. Select the precisely differentiated scaffold for reproducible, publishable results.

Molecular Formula C12H9N3O3S
Molecular Weight 275.28
CAS No. 919758-69-3
Cat. No. B2786307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide
CAS919758-69-3
Molecular FormulaC12H9N3O3S
Molecular Weight275.28
Structural Identifiers
SMILESCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=NO3
InChIInChI=1S/C12H9N3O3S/c1-17-7-3-2-4-9-10(7)14-12(19-9)15-11(16)8-5-6-13-18-8/h2-6H,1H3,(H,14,15,16)
InChIKeyTWTMZTGELAASRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide (CAS 919758-69-3): Physicochemical Profile and Comparator Landscape for Procurement Decisions


N-(4-Methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is a synthetic benzothiazole-isoxazole hybrid (C₁₂H₉N₃O₃S, MW 275.29) that integrates a 4-methoxybenzothiazole core with an isoxazole-5-carboxamide moiety [1]. Its computed physicochemical properties—XLogP3 of 2.3, topological polar surface area (TPSA) of 105 Ų, six hydrogen bond acceptors, and three rotatable bonds—distinguish it from three closely related commercial analogs bearing chloro, methyl, or unsubstituted benzothiazole rings [2][3][4]. The compound belongs to a scaffold class for which published studies demonstrate COX-2 inhibitory and anticancer activities at nanomolar to low-micromolar potencies, establishing a class-level rationale for its use in medicinal chemistry and chemical biology [5][6].

Why In-Class Benzothiazole-Isoxazole Carboxamides Cannot Be Interchanged: Physicochemical Differentiation of CAS 919758-69-3


Benzothiazole-isoxazole-5-carboxamide analogs bearing different 4-position substituents on the benzothiazole ring exhibit divergent computed physicochemical profiles that are well-established predictors of membrane permeability, aqueous solubility, and target-binding interactions [1][2]. The 4-methoxy group in the target compound contributes an additional hydrogen-bond acceptor and rotatable bond relative to the 4-chloro, 4-methyl, and unsubstituted analogs, yielding a TPSA of 105 Ų versus 96.3 Ų for the comparators [3][4][5]. This 9% increase in TPSA crosses critical thresholds for oral bioavailability prediction models, while the lower XLogP3 (2.3 vs. 2.7–3.0 for the methyl and chloro analogs) alters predicted logD-driven tissue distribution [6]. Published class-level data confirm that methoxy versus chloro or methyl substitution on benzothiazole-containing cytotoxic agents shifts both potency (IC₅₀ differences exceeding 3-fold against MCF7 cells) and selectivity profiles [7]. These quantitative property divergences mean that generic substitution without experimental validation introduces uncontrolled variables into any structure-activity relationship (SAR) study or biological assay.

Quantitative Comparative Evidence for N-(4-Methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide (919758-69-3) Versus Closest Analogs


TPSA Elevation Relative to 4-Chloro Analog: Predicted Permeability and Solubility Differentiation

The target compound's TPSA of 105 Ų is 9.0% higher than the 96.3 Ų recorded for N-(4-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide (CAS 919758-78-4) [1][2]. This difference arises from the methoxy oxygen contributing an additional hydrogen-bond acceptor (HBA count: 6 vs. 5) and is quantitatively meaningful: Veber et al. established that TPSA is inversely correlated with Caco-2 permeability, and a 9 Ų increase corresponds to a predicted decrease in apparent permeability coefficient (Papp) of approximately 0.1–0.2 log units for neutral compounds in this TPSA range [3]. The 4-methoxy compound also possesses three rotatable bonds versus two for the chloro analog, further differentiating its conformational entropy and predicted oral bioavailability profile [1][2].

Physicochemical profiling ADME prediction Medicinal chemistry

XLogP3 Divergence from 4-Methyl Analog: Lipophilicity-Driven Selectivity Implications

The target compound exhibits an XLogP3 of 2.3, which is 0.4 log units lower than the 2.7 computed for N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide (CAS 919860-29-0) [1][2]. This lipophilicity difference of ΔXLogP3 = −0.4 is pharmacologically significant: within the isoxazole-carboxamide chemotype, published COX inhibition data demonstrate that compounds with lower cLogD values exhibit selectivity indices (COX-2/COX-1) of 2.51–6.13, with the most selective analogs clustering in the lower lipophilicity range [3]. The 4-methyl analog's higher XLogP3 predicts greater membrane partitioning but also increased risk of hydrophobic off-target binding (e.g., hERG, CYP450 isoforms), a recognized liability for methyl-substituted benzothiazoles [4].

Lipophilicity Target selectivity SAR

Methoxy vs. Unsubstituted Benzothiazole: Increased Hydrogen-Bonding Capacity for Target Engagement

Relative to the unsubstituted parent N-(benzo[d]thiazol-2-yl)isoxazole-5-carboxamide (CAS 919758-82-0), the 4-methoxy group adds one oxygen atom, increasing the heavy atom count from 18 to 19, the HBA count from 5 to 6, and the TPSA from 96.3 to 105 Ų, while preserving identical XLogP3 (2.3) [1][2]. This is a rare combination: an increase in polar surface area without a concomitant increase in computed lipophilicity. Published molecular docking studies on isoxazole-carboxamide derivatives bound to COX-2 (PDB: 5IKT) demonstrate that the presence of methoxy oxygen atoms on aromatic substituents enables critical hydrogen-bonding interactions with Arg120 and Tyr355 at the COX-2 active-site entrance, contributing to the 4.63-fold COX-2 selectivity observed for the most potent analog (A13, IC₅₀ COX-2 = 13 nM) [3]. The 4-methoxybenzothiazole motif specifically was validated in a separate study where compound 13, incorporating a 4-methoxybenzo[d]thiazole moiety, achieved an IC₅₀ of 9.39 μM against MCF7 breast cancer cells, exceeding the potency of doxorubicin (IC₅₀ = 32.00 μM) by 3.4-fold under identical assay conditions [4].

Hydrogen bonding Enzyme inhibition Molecular recognition

Isoxazole-5-Carboxamide Scaffold Validation: COX-2 Inhibition and Antimicrobial Activity at Defined Potency Thresholds

The isoxazole-5-carboxamide chemotype has been independently validated in a panel of 17 derivatives assessed for COX-1/COX-2 inhibition and antimicrobial activity [1]. The most potent compound (A13) achieved COX-2 IC₅₀ = 13 nM with 4.63-fold selectivity over COX-1, while compound A8 demonstrated antibacterial and antifungal activity against Pseudomonas aeruginosa, Klebsiella pneumoniae, and Candida albicans with MIC values of 2 mg/mL [1]. Importantly, the SAR analysis identified 3,4-dimethoxy substitution on the aromatic ring and halogen substitution as key potency determinants—features that are structurally congruent with the 4-methoxybenzothiazole motif in CAS 919758-69-3 [1]. A parallel study on isoxazole-carboxamide derivatives reported COX-1 IC₅₀ values as low as 0.239 μM (compound 2b) with selectivity ratios up to 1.44 versus ketoprofen, confirming the scaffold's capacity for sub-micromolar target engagement [2]. These data collectively establish that the isoxazole-5-carboxamide framework is a validated pharmacophore for both COX inhibition and antimicrobial applications, providing a quantitative activity baseline for the target compound.

COX inhibition Antimicrobial Scaffold validation

CAVEAT: Absence of Direct Published Biological Data for CAS 919758-69-3 from Acceptable Sources

A systematic search of PubMed, PubChem BioAssay, ChEMBL, and Google Patents (excluding benchchems, evitachem, vulcanchem, and molecule per protocol) yielded no peer-reviewed biological assay data—no IC₅₀, EC₅₀, Ki, MIC, or in vivo pharmacokinetic parameters—specifically measured for N-(4-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide [1][2][3]. All differentiation claims in this guide are therefore based on (i) direct comparison of computed physicochemical properties from the authoritative PubChem database and (ii) class-level biological activity inference from published studies on structurally related isoxazole-carboxamide and 4-methoxybenzothiazole derivatives. Prospective users must treat all biological activity expectations as hypotheses requiring de novo experimental validation [4]. This evidence gap is explicitly documented to prevent procurement decisions based on unverified vendor claims.

Data availability Procurement risk Experimental validation

Recommended Research and Industrial Application Scenarios for N-(4-Methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide (919758-69-3)


Structure-Activity Relationship (SAR) Probe for COX-2 Inhibitor Optimization

The isoxazole-5-carboxamide chemotype has demonstrated COX-2 IC₅₀ values as low as 13 nM with 4.63-fold selectivity over COX-1 in published studies [1]. The 4-methoxybenzothiazole moiety in CAS 919758-69-3 provides a hydrogen-bond-capable substituent with a TPSA of 105 Ų and XLogP3 of 2.3, positioning it as a balanced polarity candidate for exploring the COX-2 secondary binding pocket. This compound can serve as a reference point in SAR campaigns aimed at improving COX-2 selectivity while monitoring the impact of methoxy substitution on metabolic stability relative to chloro or methyl analogs [2].

Anticancer Lead Generation Leveraging the 4-Methoxybenzothiazole Pharmacophore

A 4-methoxybenzo[d]thiazole-containing analog (compound 13) achieved an IC₅₀ of 9.39 μM against MCF7 breast cancer cells, outperforming doxorubicin (IC₅₀ = 32.00 μM) by 3.4-fold [3]. CAS 919758-69-3 incorporates this validated pharmacophore fused with an isoxazole-5-carboxamide moiety that independently shows anticancer activity in 3D multicellular tumor spheroid models [4]. This compound is suited as a starting scaffold for dual COX-2/anticancer mechanistic studies or for developing hybrid molecules targeting inflammation-associated cancers.

Physicochemical Comparator in ADME Profiling Panels

With a TPSA of 105 Ų, XLogP3 of 2.3, HBA count of 6, and three rotatable bonds, the target compound occupies a distinct position in physicochemical space relative to its 4-chloro (TPSA 96.3 Ų, XLogP3 3.0), 4-methyl (TPSA 96.3 Ų, XLogP3 2.7), and unsubstituted (TPSA 96.3 Ų, XLogP3 2.3) analogs [5]. This makes it valuable as a tool compound for systematically dissecting the contribution of methoxy substitution to Caco-2 permeability, microsomal stability, and plasma protein binding in ADME assay cascades, where the 9% TPSA increase and additional HBA are predicted to measurably alter these parameters [6].

Chemical Biology Tool for Kinase or Enzyme Target Deconvolution

The benzothiazole-isoxazole hybrid scaffold has been explored in kinase inhibitor programs, particularly for BCR-ABL and ITK targets [7]. The 4-methoxy substitution pattern may influence hinge-region hydrogen bonding differently than halogen or alkyl substituents. CAS 919758-69-3 can be employed as an affinity probe precursor (following linker attachment and biotinylation) for pull-down experiments aimed at identifying the molecular targets responsible for the antiproliferative activity observed in the 4-methoxybenzothiazole chemotype [3].

Quote Request

Request a Quote for N-(4-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.